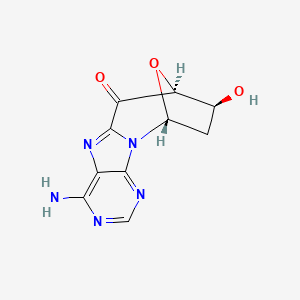

5'-Oxo-2'-deoxy-8,5'-cycloadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5'-Oxo-2'-deoxy-8,5'-cycloadenosine is a useful research compound. Its molecular formula is C10H9N5O3 and its molecular weight is 247.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Study of DNA Damage and Repair Mechanisms

Research has shown that 5'-Oxo-2'-deoxy-8,5'-cycloadenosine plays a crucial role in understanding how DNA lesions affect cellular processes. Specifically, it has been identified as a substrate for the nucleotide excision repair (NER) pathway but not for base excision repair (BER) pathways. This distinction is vital for elucidating the mechanisms by which cells respond to oxidative stress and repair DNA damage caused by reactive oxygen species (ROS) .

Implications in Xeroderma Pigmentosum (XP)

The compound has been implicated in the pathology of xeroderma pigmentosum (XP), a genetic disorder characterized by extreme sensitivity to ultraviolet light and a predisposition to skin cancer. Studies suggest that cyPudNs like this compound may contribute to neurodegeneration observed in XP patients due to defective NER pathways . This connection highlights its potential as a biomarker for assessing DNA repair efficacy in clinical settings.

Transcriptional Mutagenesis

Recent findings indicate that this compound can block transcriptional processes, leading to increased mutagenesis. This effect is particularly relevant in studies investigating how oxidative DNA damage contributes to cancer development and other diseases . The ability of this compound to stimulate the production of mutant RNA transcripts underscores its importance in genetic research.

Case Study 1: Role in Neurodegeneration

A study conducted on XP patients revealed that those with mutations affecting NER exhibited higher levels of this compound lesions. These lesions were found to correlate with the severity of neurological symptoms, suggesting that they play a direct role in neurodegeneration associated with XP . This finding provides insight into potential therapeutic targets for mitigating neurological damage in affected individuals.

Case Study 2: Impact on Gene Expression

Research examining the effects of this compound on gene expression showed that it acts as a strong block to RNA polymerase II activity. This blockage leads to transcriptional errors and increased mutation rates, implicating the compound in the broader context of cancer biology and genetic stability .

Analyse Des Réactions Chimiques

Oxidative Reactions

The compound exhibits sensitivity to oxidative conditions due to its modified purine ring and cyclized sugar structure. Exposure to reactive oxygen species (ROS) or hydroxyl radicals induces further modifications:

-

Base oxidation : The adenine ring undergoes oxidation at the C8 position, forming 8-oxo derivatives. This reactivity is linked to its role in DNA damage studies .

-

Sugar degradation : The 5'-oxo group participates in radical-mediated hydrogen abstraction, leading to sugar ring opening or fragmentation under oxidative stress.

Acid-Catalyzed Deacetonation

Post-synthesis, the protective isopropylidene group is removed under mild acidic conditions:

Bromination and Cyclization

Bromination at C8 precedes oxidative cyclization in alternative synthetic routes:

-

C8 bromination : Adenosine reacts with bromine water (pH 4) to form 8-bromoadenosine .

-

Oxidation : 8-Bromoadenosine is converted to 8-oxoadenosine using radical-based oxidation (e.g., Chatgilialoglu conditions) .

-

Nucleophilic substitution : The 5'-chloride intermediate reacts with sodium thiomethoxide to yield thioether precursors for cyclization .

Stability of the N-Glycosidic Bond

The 8,5'-cyclization stabilizes the N-glycosidic bond against acid hydrolysis:

| Compound | Hydrolysis Rate (pH 1, 37°C) | Key Factor |

|---|---|---|

| 5'-Oxo-2'-deoxy-8,5'-cycloadenosine | Extremely slow | Protonation at N7 is hindered |

| Standard 2'-deoxyadenosine | Rapid | N7 readily protonated |

-

Mechanism : Cyclization restricts base-sugar flexibility, reducing N7 protonation efficiency and delaying glycosidic bond cleavage .

Reactivity with Nucleophiles

The 5'-oxo group participates in nucleophilic additions:

-

Hydroxylamine : Forms oxime derivatives under basic conditions.

-

Grignard reagents : Reacts with organomagnesium compounds to yield 5'-alkylated products, though steric hindrance limits yields.

Comparative Reactivity of Stereoisomers

The R and S stereoisomers exhibit divergent reactivity:

| Property | R-Isomer | S-Isomer |

|---|---|---|

| Oxidative stability | More resistant to ROS | Prone to C8 oxidation |

| Hydrolysis rate | Slower N-glycosidic cleavage | Faster cleavage |

These differences arise from steric and electronic effects imposed by the cyclization stereochemistry .

Propriétés

Formule moléculaire |

C10H9N5O3 |

|---|---|

Poids moléculaire |

247.21 g/mol |

Nom IUPAC |

(1R,12S,13S)-7-amino-13-hydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one |

InChI |

InChI=1S/C10H9N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,7,16H,1H2,(H2,11,12,13)/t3-,4+,7-/m0/s1 |

Clé InChI |

CXDLKPKJYGNMJL-XIVJJUGBSA-N |

SMILES isomérique |

C1[C@@H]([C@H]2C(=O)C3=NC4=C(N=CN=C4N3[C@@H]1O2)N)O |

SMILES canonique |

C1C(C2C(=O)C3=NC4=C(N=CN=C4N3C1O2)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.